molecular formula C15H24N2O3S B4619406 3-{4-[(dimethylamino)sulfonyl]phenyl}-N-isobutylpropanamide

3-{4-[(dimethylamino)sulfonyl]phenyl}-N-isobutylpropanamide

Cat. No. B4619406
M. Wt: 312.4 g/mol
InChI Key: JNNJXARVZBTRAX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as a sulfonyl group (-SO2-) and a dimethylamino group (-N(CH3)2). These groups are common in many pharmaceuticals and synthetic organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The sulfonyl and dimethylamino groups could potentially participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

HPLC Derivatization

The compound is used as a chromophoric labeling reagent in High-Performance Liquid Chromatography (HPLC) for derivatizing amino acids . It reacts freely with all amino acids to form dabsyl amino acids, which are photostable and can be seen on a thin-layer chromatographic plate .

Synthesis of Novel Organic Compounds

The compound is used in the synthesis of novel organic compounds such as Quinolinecarboxamide Chalcone (QCC) using aldol condensation and carboxamide formation method . The organic sample QCC was examined by FT-IR, 1H NMR, 13C NMR and mass spectroscopic techniques .

Nonlinear Optical (NLO) Material

The compound is used in the development of nonlinear optical (NLO) materials for applications in photonics and optoelectronics . The extensive use of NLO materials in the field of science and technology, such as optical computing, optical data storage, optical limiting, up conversion lasing, two-photon microscopy and optical switching , have prompted the researchers to develop novel materials suitable for NLO applications .

Reactions at the Benzylic Position

The compound is used in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Bioprocessing and Cell Culture

The compound is used in bioprocessing and cell culture . It is used in the synthesis of other compounds that are used in these fields .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many pharmaceuticals work by interacting with biological receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions would depend on the potential applications of this compound. It could be explored for use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-12(2)11-16-15(18)10-7-13-5-8-14(9-6-13)21(19,20)17(3)4/h5-6,8-9,12H,7,10-11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNJXARVZBTRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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